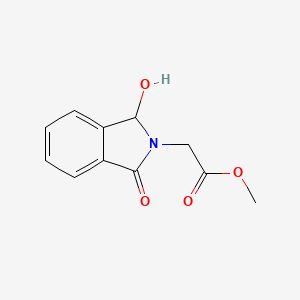

methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Description

Methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate is an isoindole derivative characterized by a hydroxyl group at position 1 and an oxo group at position 3 of the isoindole ring. The ester group (methyl acetate) is attached to the nitrogen atom of the isoindole core. This compound’s molecular formula is C${11}$H${11}$NO$_{4}$, with a molecular weight of 221.21 g/mol (calculated from ).

Properties

IUPAC Name |

methyl 2-(1-hydroxy-3-oxo-1H-isoindol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-9(13)6-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5,10,14H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEYAIKFGDYBBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(C2=CC=CC=C2C1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves the reaction of phthalic anhydride with glycine methyl ester in the presence of a base. The reaction proceeds through the formation of an intermediate imide, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.

Condensation Reactions at the Keto Group

The 3-oxo group participates in nucleophilic additions, forming hydrazones, semicarbazones, and thiosemicarbazones. These derivatives are pharmacologically relevant for antimicrobial studies.

Functionalization of the Hydroxyl Group

The hydroxyl group at position 1 undergoes acetylation or sulfonation to enhance stability or modify reactivity:

Nucleophilic Substitution at the Ester Group

The methyl ester group reacts with amines to form amides, expanding applications in medicinal chemistry:

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis. For example, reaction with ethyl chloroacetate forms imidazo[1,2-b]pyrazole derivatives:

Reductive Amination

Hydrogenolysis of benzyl-protected intermediates generates free amines for further coupling:

| Substrate | Catalyst | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-benzyloxy derivative | 10% Pd/C, H₂ | N-(2,4-difluorobenzyl)-1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | RT, 1h (MeOH/EtOAc) | 90% |

The reactivity of methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate is driven by its multifunctional structure, enabling diverse transformations for drug discovery and material science applications. Experimental protocols from, , , and validate its utility as a scaffold in synthetic organic chemistry.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate. For instance, derivatives of similar structures have shown promising antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. In one study, compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant effectiveness against cancer cell proliferation .

Anti-inflammatory Properties

Compounds derived from the isoindole structure have also been investigated for their anti-inflammatory effects. Certain derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. This suggests that methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate or its derivatives could be developed into therapeutic agents for inflammatory diseases .

Synthesis and Modification

The synthesis of methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Methods such as chemoselective Michael reactions have been employed to create various analogs with improved pharmacological profiles .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of isoindole derivatives make them suitable candidates for applications in organic electronics, particularly in OLED technology. Their ability to emit light upon electrical excitation can be harnessed to create more efficient lighting and display technologies.

Polymer Chemistry

The incorporation of methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research into functionalized polymers containing isoindole units is ongoing, with potential applications in coatings and composite materials .

Case Studies

Mechanism of Action

The mechanism of action of methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Core Isoindole Derivatives

Methyl (1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate Structure: Features a single oxo group at position 1 instead of a hydroxyl group. Molecular Formula: C${11}$H${11}$NO$_{3}$ (MW = 205.22) . Key Differences: The absence of the hydroxyl group reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents compared to the target compound.

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl) Derivatives Examples: Compounds C1–C6 in and , such as (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (C1). Structure: Contains two oxo groups (positions 1 and 3) and a nitrate ester substituent. Pharmacological Impact: Nitrate esters in C1–C6 confer nitric oxide (NO)-donor properties, reducing genotoxicity compared to hydroxyurea (HU) . The target compound lacks a nitrate group, suggesting differences in bioactivity and toxicity.

Indole-Based Analogs

Methyl (2-oxo-2,3-dihydro-1H-indol-3-yl)acetate Structure: Indole ring system (instead of isoindole) with an oxo group at position 2. Molecular Formula: C${11}$H${11}$NO$_{3}$ (MW = 205.21) .

Methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate Structure: Indole core with a methyl group on nitrogen and an oxoacetate moiety. Molecular Formula: C${12}$H${11}$NO$_{3}$ (MW = 217.22) . Synthetic Yield: 76.8% (), indicating efficient synthesis compared to analogs requiring multistep routes.

Physicochemical Properties

Pharmacological and Toxicological Profiles

- Genotoxicity: Compounds C1–C6 (1,3-dioxo-isoindolyl nitrates) showed lower micronucleus frequencies (<6/1000 cells) than HU (up to 33.7/1000 cells) .

- Mutagenicity : Methyl spacers and aromatic substitutions in analogs reduce mutagenicity (e.g., compound 1 in : 0–4,803 revertants/μmol) .

Biological Activity

Methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate, an organic compound with the molecular formula C11H9NO4, is a derivative of isoindoline. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique chemical structure features a hydroxy group, a keto group, and an ester group, which contribute to its diverse biological effects.

The compound can be synthesized through the reaction of phthalic anhydride with glycine methyl ester in the presence of a base. This process typically involves solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate to optimize yield and purity. The reaction conditions are crucial for achieving consistent results in both laboratory and industrial settings.

Methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate functions by interacting with various molecular targets within biological systems. Its mechanism includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant capabilities, potentially scavenging free radicals and reducing oxidative stress.

1. Antioxidant Activity

Research has demonstrated that methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate possesses notable antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate this activity. In studies, compounds similar to methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate have shown significant radical scavenging ability, indicating potential therapeutic applications in oxidative stress-related conditions .

2. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. In vitro studies indicate that it may reduce the expression of pro-inflammatory cytokines, thus providing a basis for its use in anti-inflammatory therapies.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate. Here are some notable findings:

Q & A

Basic: What are the most reliable synthetic routes for methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate, and how can intermediates be optimized?

The synthesis of isoindole derivatives typically involves cyclization or functionalization of pre-formed indole/isoindole scaffolds. For example, ethyl 2-(1H-indol-3-yl)-2-oxoacetate is synthesized via the reaction of indole-3-carboxaldehyde with ethyl oxalyl chloride in the presence of triethylamine . Adapting this to the target compound, methyl esterification of a hydroxy-oxo-isoindole precursor could be achieved using methyl oxalyl chloride under basic conditions. Intermediate optimization may involve adjusting reaction temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., ethanol or DMF) to enhance yields. Purity can be ensured via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.